Cas no 2034603-41-1 (N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide)
![N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide structure](https://www.kuujia.com/scimg/cas/2034603-41-1x500.png)
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2034603-41-1
- N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide
-
- Inchi: 1S/C13H11N3O4S/c17-11(8-1-5-20-7-8)14-3-4-16-12(18)10-9(2-6-21-10)15-13(16)19/h1-2,5-7,10H,3-4H2,(H,14,17)
- InChI Key: PGLHBDRVUHQRQZ-UHFFFAOYSA-N
- SMILES: S1C=CC2C1C(N(C(N=2)=O)CCNC(C1=COC=C1)=O)=O
Computed Properties
- Exact Mass: 305.04702701g/mol
- Monoisotopic Mass: 305.04702701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 546
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 117Ų
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-3843-20μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-10μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-10mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-20mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-30mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-40mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-50mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-5μmol |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-5mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-3843-75mg |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide |
2034603-41-1 | 75mg |
$208.0 | 2023-09-08 |
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide Related Literature
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
Additional information on N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide
Introduction to N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide (CAS No. 2034603-41-1)
N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-ylethyl)furan-3-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2034603-41-1, represents a novel molecular entity with potential applications in the development of therapeutic agents. The structural framework of this molecule incorporates a fused heterocyclic system, specifically a thienopyrimidine core, which is known for its diverse biological activities and pharmacological relevance.
The compound’s structure is further embellished with an ethylfuran moiety at the amide position, contributing to its unique chemical properties and reactivity. This design allows for multiple interaction points with biological targets, making it a promising candidate for drug discovery. The thienopyrimidine scaffold is particularly interesting due to its presence in several bioactive natural products and synthetic drugs. Its ability to modulate various biological pathways has been extensively studied, leading to its incorporation in numerous research initiatives aimed at addressing complex diseases.
In recent years, there has been a surge in the exploration of thienopyrimidine derivatives as potential therapeutic agents. These compounds have shown promise in preclinical studies for their ability to interact with enzymes and receptors involved in critical cellular processes. Specifically, the 2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl group within the molecule is a key pharmacophore that contributes to its biological activity. This moiety has been implicated in various pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.
The amide functional group at the furan position further enhances the compound’s versatility. Amides are well-known for their role as bioisosteres and have been widely used in drug design to improve solubility, metabolic stability, and binding affinity. The combination of these structural features makes N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-ylethyl)furan-3-carboxamide a compelling candidate for further investigation.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between this compound and biological targets. These studies have highlighted the potential of N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d])pyrimidin-3-yl}ethyl)furan-3-carboxamide with key enzymes and receptors implicated in diseases such as cancer and inflammation. This has opened up new avenues for drug development and has prompted researchers to explore its synthetic derivatives.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the thienopyrimidine core necessitates careful selection of starting materials and catalysts to achieve the desired regioselectivity. Additionally, the installation of the ethylfuran moiety at the amide position demands expertise in functional group transformations.
In terms of pharmacological activity, preliminary studies have indicated that N-(2-{{
2034603
41
1
}) exhibits promising properties when tested against various biological models. Its interaction with target proteins suggests potential therapeutic effects that could be exploited for treating a range of disorders. However
{<}
<}
<}
<}
<}
<}
<}
<}
<}
<}
,
further investigations are needed to fully elucidate its mechanism of action and optimize its pharmacokinetic profile.
The growing interest in heterocyclic compounds like N-(2-{}ethyl)furan-3-carboxamide stems from their diverse biological activities and synthetic accessibility. The thienopyrimidine scaffold provides a rich platform for medicinal chemists to explore new chemical space and develop innovative therapeutics. As research progresses,CAS no 2034603 41 1 will likely continue to be studied for its potential applications in human health.
In conclusion,N-()ethylfuran-carboxamide represents an exciting area of research with significant implications for drug discovery. Its unique structure, combined with promising preclinical data, positions it as a valuable asset in the quest for novel therapeutic agents. As our understanding of its pharmacology expands, so too will its potential applications across various therapeutic domains. The continued exploration of this compound, along with its derivatives, promises to contribute substantially to advancements in medicine.
2034603-41-1 (N-(2-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}ethyl)furan-3-carboxamide) Related Products
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)




